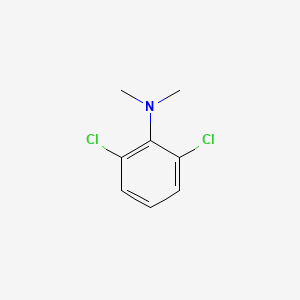

2,6-Dichloro-N,N-dimethylaniline

描述

2,6-Dichloro-N,N-dimethylaniline is an aromatic amine characterized by the presence of two chlorine atoms and two methyl groups attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-N,N-dimethylaniline can be synthesized through several methods. One common approach involves the chlorination of N,N-dimethylaniline. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.

化学反应分析

Types of Reactions: 2,6-Dichloro-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions are common, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of dichloroquinones.

Reduction: Formation of dimethylaniline derivatives.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

科学研究应用

2,6-Dichloro-N,N-dimethylaniline finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

作用机制

The mechanism of action of 2,6-Dichloro-N,N-dimethylaniline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting biochemical pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form stable complexes with target molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

相似化合物的比较

2,6-Dimethylaniline: Lacks the chlorine atoms, resulting in different reactivity and applications.

2,4-Dichloro-N,N-dimethylaniline: Chlorine atoms are positioned differently, leading to variations in chemical behavior.

3,5-Dichloro-N,N-dimethylaniline: Another positional isomer with distinct properties.

Uniqueness: 2,6-Dichloro-N,N-dimethylaniline is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and applications. The compound’s structure allows for selective reactions that are not possible with other isomers, making it valuable in specialized synthetic processes.

生物活性

2,6-Dichloro-N,N-dimethylaniline (DCMDA) is an organic compound known for its diverse applications in chemistry, biology, and industry. Its biological activity has garnered attention due to its potential effects on various biochemical pathways and its utility in scientific research. This article explores the biological activity of DCMDA, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

DCMDA is characterized by the presence of two chlorine atoms at the 2 and 6 positions of a benzene ring, with dimethylamino groups attached. Its molecular formula is , and it has a molecular weight of 188.07 g/mol. The unique structure contributes to its reactivity and biological activity.

The biological activity of DCMDA primarily arises from its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : DCMDA has been identified as an inhibitor of specific enzymes, which can disrupt normal biochemical pathways. This inhibition can lead to significant physiological effects.

- Electrophilic Substitution : The chlorine atoms enhance the electrophilic nature of the compound, allowing it to participate in substitution reactions that modify biomolecules.

- Formation of Reactive Intermediates : DCMDA can undergo oxidation to form reactive quinone derivatives, which may interact with cellular macromolecules such as proteins and DNA.

Toxicological Studies

Research indicates that DCMDA exhibits cytotoxic effects in various cell lines. A study published in Toxicological Sciences highlighted its potential as a thyroid-disrupting chemical, where it was screened for thyroperoxidase inhibition alongside other compounds . The findings suggest that DCMDA may interfere with thyroid hormone synthesis, indicating a need for further investigation into its endocrine-disrupting properties.

Case Studies

- Thyroid Disruption : In a high-throughput screening study, DCMDA was evaluated for its ability to inhibit thyroperoxidase (TPO), an enzyme critical for thyroid hormone production. Results showed that DCMDA could inhibit TPO activity, potentially leading to altered thyroid hormone levels .

- Enzyme Interaction : Another study investigated the interaction of DCMDA with cytochrome P450 enzymes. The compound was shown to affect the metabolism of various substrates, suggesting implications for drug interactions and metabolic pathways in humans .

Applications in Research

DCMDA serves as a valuable model compound in biochemical assays due to its reactivity and biological effects:

- Pharmaceutical Development : Its structural characteristics make it a candidate for synthesizing new pharmaceuticals, particularly those targeting enzyme inhibition.

- Environmental Studies : DCMDA's potential toxicity raises concerns regarding environmental exposure and human health risks, making it relevant in toxicological assessments.

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Molecular Weight | 188.07 g/mol |

| Key Mechanisms | Enzyme inhibition, electrophilic substitution, formation of reactive intermediates |

| Toxicological Concerns | Potential thyroid disruptor; cytotoxicity in cell lines |

| Research Applications | Pharmaceutical synthesis, environmental toxicity assessments |

属性

IUPAC Name |

2,6-dichloro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHQCSUYGVLKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205521 | |

| Record name | 2,6-Dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-05-8 | |

| Record name | 2,6-Dichloro-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MID1YF6EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。